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molecular formula C7H8N2O3 B1278211 (2-Amino-3-nitrophenyl)methanol CAS No. 139743-08-1

(2-Amino-3-nitrophenyl)methanol

Cat. No. B1278211
M. Wt: 168.15 g/mol
InChI Key: KFDXMUKYIMSGDC-UHFFFAOYSA-N
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Patent
US07977477B2

Procedure details

To a solution of 2-amino-3-nitrobenzoic acid (1.82 g, 10.0 mmol) in anhydrous THF (50 ml) was added sodium borohydride (770 mg, 20.0 mmol) followed by boron trifluoride diethyl etherate (2.5 ml, 20 mmol) and the mixture stirred at ambient temperature under a nitrogen atmosphere for 2 h. MeOH was cautiously added until gas evolution had ceased and the mixture reduced in vacuo. The residue was partitioned between EtOAc and brine and the organic portion dried (MgSO4) and reduced in vacuo to give 2-amino-3-nitrobenzyl alcohol (1.42 g) as a yellow solid.
Quantity
1.82 g
Type
reactant
Reaction Step One
Quantity
770 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].[BH4-].[Na+].B(F)(F)F.CCOCC.CO>C1COCC1>[NH2:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][CH:8]=[CH:7][C:3]=1[CH2:4][OH:5] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.82 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=C1[N+](=O)[O-]
Name
Quantity
770 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at ambient temperature under a nitrogen atmosphere for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The residue was partitioned between EtOAc and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic portion dried (MgSO4)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=C(CO)C=CC=C1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.42 g
YIELD: CALCULATEDPERCENTYIELD 84.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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